3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system substituted with a 2-chloro-6-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl alcohol and 6H-benzo[c]chromen-6-one.
Reaction: The 2-chloro-6-fluorobenzyl alcohol is reacted with 6H-benzo[c]chromen-6-one in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzaldehyde
- 2-chloro-6-fluorobenzyl bromide
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
Uniqueness
3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMADGGSUGNYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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